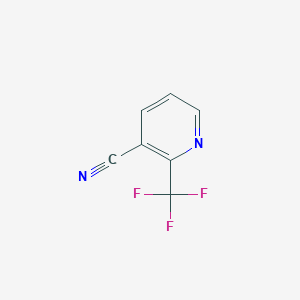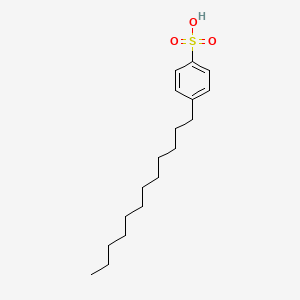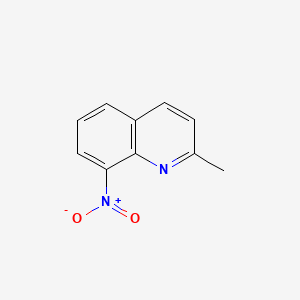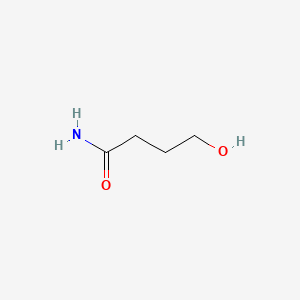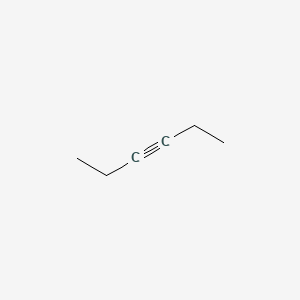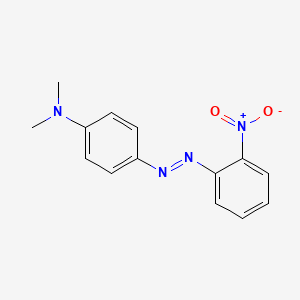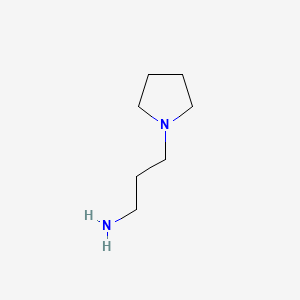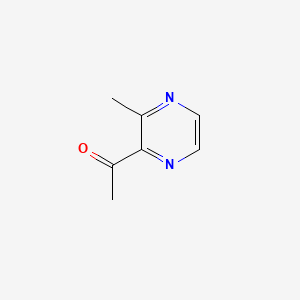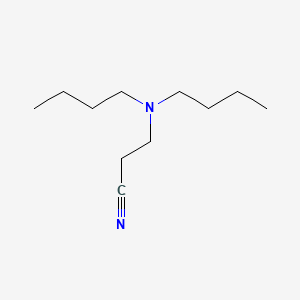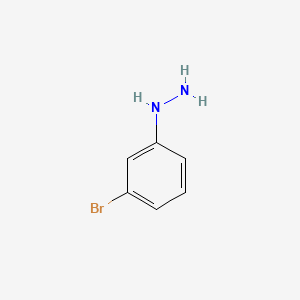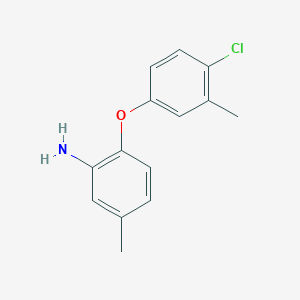
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine, also known as 2C-M-5-M, is an amine compound that is commonly used as a synthetic research agent. It is a derivative of phenethylamine and is related to the recreational drug 2C-B. 2C-M-5-M is a versatile compound that has been used for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine: has been studied for its potential in combating bacterial infections. It has shown promising results against Gram-positive bacterial strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli, Salmonella typhi, Shigella dysenteriae, and Klebsiella pneumoniae . The compound’s efficacy in inhibiting bacterial growth makes it a candidate for further research in developing new antibiotics.
Anthelmintic Activity
The compound has also demonstrated significant anthelmintic activity, which is the ability to neutralize parasitic worms. It has been effective against species of earthworms such as Pheretima posthuma and Perionyx excavates, indicating its potential use in treating helminthiasis or worm infestations .
Chemical Synthesis
In the field of chemical synthesis, 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine serves as a precursor for creating novel Schiff bases. These bases are derived from the reaction with different aromatic furfural aldehydes, leading to a new class of compounds with potential applications in medicinal chemistry .
Boronic Acid Derivatives
This compound is a key intermediate in the synthesis of phenylboronic acid derivatives. These derivatives play a crucial role in various chemical reactions, including Suzuki coupling, which is widely used in the pharmaceutical industry to create complex molecules .
Prodrug Development
The structural flexibility of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine allows for its use in prodrug design. Prodrugs are compounds that undergo metabolic conversion in the body to release the active pharmaceutical ingredient. This approach can improve drug solubility, absorption, and distribution .
Agricultural Chemistry
There is potential for this compound to be utilized in agricultural chemistry, particularly in the synthesis of herbicides and pesticides. Its phenolic structure could be modified to target specific pests or weeds, enhancing crop protection strategies .
Material Science
In material science, the compound’s derivatives could be explored for their properties in creating new polymers or coatings. These materials could have unique characteristics such as antimicrobial surfaces or enhanced durability .
Biochemical Research
Lastly, 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine may find applications in biochemical research, particularly as a reagent or a building block in the synthesis of complex biomolecules. Its interactions with biological systems can provide insights into cellular processes and disease mechanisms .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts or organoboron reagents in similar chemical reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon-carbon bond-forming reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been synthesized and evaluated for their antimicrobial and anthelmintic properties , suggesting that this compound might also interact with biological systems and affect certain biochemical pathways.
Result of Action
Compounds with similar structures have shown promising antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-6-14(13(16)7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFCXAJRVFZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

